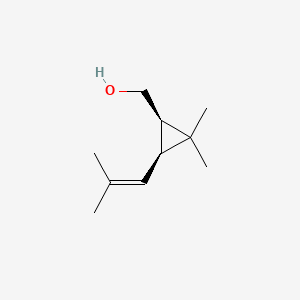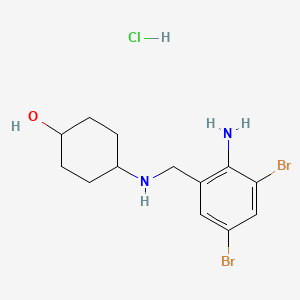
4,5-Dimethoxy-1,2-benzenacetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethoxy-1,2-benzenacetic Acid is an organic compound with the molecular formula C10H12O4. It is a derivative of benzenacetic acid, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is used as a chemical reagent in the synthesis of pharmaceutical agents, such as Ivabradine, an antianginal medication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethoxy-1,2-benzenacetic Acid typically involves the methoxylation of benzenacetic acid derivatives. One common method includes the use of dimethyl sulfate as a methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methoxylation .
Industrial Production Methods: Industrial production of this compound often involves the purification of intermediates such as 4,5-dimethoxybenzocyclobutane derivatives. These intermediates are crucial in the synthesis of Ivabradine and its salts. The process includes steps like bromination and subsequent purification to achieve high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dimethoxy-1,2-benzenacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Friedel-Crafts alkylation and acylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzenacetic acids
Wissenschaftliche Forschungsanwendungen
4,5-Dimethoxy-1,2-benzenacetic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is a key intermediate in the synthesis of pharmaceutical agents like Ivabradine, which is used to treat angina.
Industry: The compound is used in the production of various fine chemicals and as a reagent in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of 4,5-Dimethoxy-1,2-benzenacetic Acid involves its interaction with specific molecular targets. In the case of Ivabradine synthesis, the compound acts as a precursor that undergoes further chemical transformations. The methoxy groups play a crucial role in stabilizing intermediates and facilitating reactions through electron-donating effects .
Vergleich Mit ähnlichen Verbindungen
- 4,5-Dimethoxy-2-nitrobenzoic Acid
- 4,5-Dimethoxy-2-nitrobenzyl Alcohol
- 4,5-Dimethoxy-2-nitrobenzyl Bromide
Comparison: 4,5-Dimethoxy-1,2-benzenacetic Acid is unique due to its specific structure and functional groups, which make it a valuable intermediate in pharmaceutical synthesis. Compared to similar compounds, it offers distinct reactivity patterns and stability, making it particularly useful in the synthesis of complex molecules like Ivabradine .
Eigenschaften
CAS-Nummer |
1000517-77-0 |
|---|---|
Molekularformel |
C₁₀H₁₂O₄ |
Molekulargewicht |
196.2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





